1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Thiophene and Cyanophenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille couplings.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications as inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-((5-bromothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
1-((5-methylthiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is C16H14ClN3O3S with a molecular weight of 395.9 g/mol. Its structure includes a pyrrolidine ring, a sulfonyl group, and a cyanophenyl moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄ClN₃O₃S |
Molecular Weight | 395.9 g/mol |
CAS Number | 1009266-57-2 |
IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have shown that compounds containing the pyrrolidine structure exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. The compound has shown significant inhibition of AChE, which is critical for treating conditions like Alzheimer's disease .
Table: Enzyme Inhibition Data
Docking Studies
Molecular docking studies have suggested that the compound interacts effectively with target proteins involved in various biological pathways. These studies provide insights into the binding affinities and interaction modes, highlighting the potential for further drug development .
Case Studies
- DPP-IV Inhibition : Compounds similar to this compound have been noted for their role as DPP-IV inhibitors, which are crucial in diabetes management due to their effect on glucose metabolism .
- Antiviral Activity : Research indicates that derivatives of pyrrolidine compounds may exhibit antiviral properties against SARS-CoV-2 by inhibiting entry mechanisms through TMPRSS2 and Furin pathways .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c17-14-7-8-15(24-14)25(22,23)20-9-3-6-13(20)16(21)19-12-5-2-1-4-11(12)10-18/h1-2,4-5,7-8,13H,3,6,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVHYEQZYNDWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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